molecular formula C14H17NOS B1421575 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one CAS No. 1221791-99-6

8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B1421575
CAS No.: 1221791-99-6
M. Wt: 247.36 g/mol
InChI Key: ZZULYAVBOQSSIA-UHFFFAOYSA-N
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Description

8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a sulfur atom and an azaspirodecane ring system, which contributes to its distinct chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Please consult with a professional chemist or pharmacologist for advice on how to proceed with such studies. They can provide guidance on safety precautions, experimental design, and interpretation of results.

Remember, working with chemicals should always be done in a controlled environment following appropriate safety protocols. Always refer to the Material Safety Data Sheet (MSDS) for information on handling and potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves the reaction of a thiol with an appropriate amine and a ketone or aldehyde. One common method includes the condensation of a thiol with an amine in the presence of a carbonyl compound under reflux conditions. The reaction is often carried out in a solvent such as toluene or ethanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the formation of the spiro ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

8-Phenyl-1-thia-4-azaspiro[4

Comparison with Similar Compounds

Uniqueness: 8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its specific arrangement of atoms, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c16-13-10-17-14(15-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZULYAVBOQSSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the conformation of the thiazolidine and cyclohexane rings in 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one?

A1: The thiazolidine ring adopts a twist conformation about one of its C—S bonds, while the cyclohexane ring exhibits a chair conformation [].

Q2: How are the benzene rings oriented in the structure of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one?

A2: The thiazolidine ring forms dihedral angles of 86.24° and 31.82° with the directly attached and remote terminal benzene rings, respectively. The two terminal benzene rings are oriented at a dihedral angle of 86.74° to each other [].

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